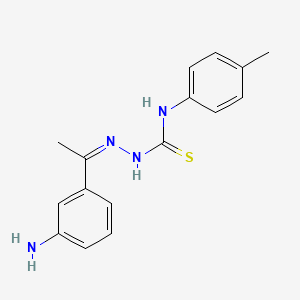
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. Additionally, it has been studied for its potential application in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity through the inhibition of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Additionally, it has been suggested that this compound induces apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone. One potential direction is the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as Alzheimer's disease. Finally, studies are needed to evaluate the toxicity of this compound and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of 1-(3-aminophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone involves a multi-step process that includes the reaction of 3-aminophenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 4-methylbenzaldehyde. The final product is obtained through the reaction of the intermediate product with ethanone. This synthesis method has been optimized to yield a high purity product with good yields.
Propriétés
IUPAC Name |
1-[(Z)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZBHAJXLZOEPE-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(/C)\C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5399682.png)
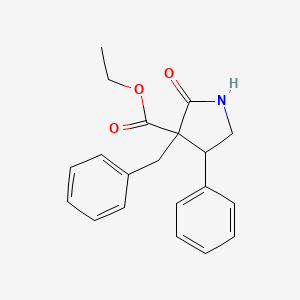
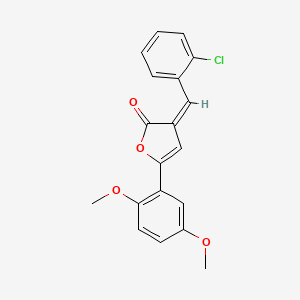
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)
![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)

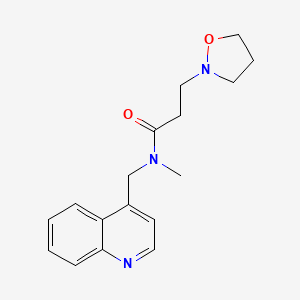
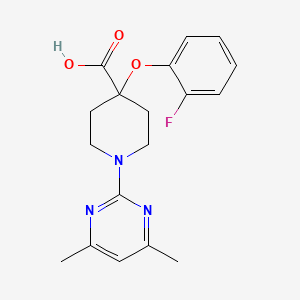
![methyl 2-[5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5399768.png)
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)
![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)